![molecular formula C21H22N2O4 B2394728 2-[(2-Methylphenyl)methyl]-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one CAS No. 899990-98-8](/img/structure/B2394728.png)
2-[(2-Methylphenyl)methyl]-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[(2-Methylphenyl)methyl]-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one” is a complex organic molecule that contains several functional groups. The 3,4,5-trimethoxyphenyl (TMP) group is a six-membered electron-rich ring and is one of the most critical and valuable cores of a variety of biologically active molecules .
Scientific Research Applications
Discovery and Characterization
A novel series of pyridazin-3-one histamine H(3) receptor (H(3)R) antagonists/inverse agonists led to the discovery of a lead candidate, demonstrating high affinity for human and rat H(3)Rs with significant selectivity over other histamine receptor subtypes. This compound exhibited ideal pharmaceutical properties for CNS drugs and was selected for preclinical development, potentially for the treatment of attentional and cognitive disorders (Hudkins et al., 2011).
Synthetic Routes and Derivatives
A general synthesis route for a new class of pyridazin-3-one derivatives was established, leading to compounds with potential applications in various chemical syntheses and biological activities. This synthesis involved reactions between 3-oxo-2-arylhydrazonopropanals and active methylene compounds, yielding pyridazin-3-one derivatives as the sole isolable products in excellent yield (Ibrahim & Behbehani, 2014).
Herbicidal Activities
Research into substituted pyridazinone compounds revealed their potential as herbicides, with specific derivatives inhibiting the Hill reaction and photosynthesis in barley, accounting for their phytotoxicity. These compounds, including variations like pyrazon and experimental herbicides, offer insights into new herbicidal agents with mechanisms involving interference with chloroplast development (Hilton et al., 1969).
Molecular Docking and Screening
A series of novel pyridine and fused pyridine derivatives were synthesized and subjected to in silico molecular docking screenings towards GlcN-6-P synthase, revealing moderate to good binding energies. These compounds exhibited antimicrobial and antioxidant activity, highlighting their potential in medicinal chemistry and drug development (Flefel et al., 2018).
Juvenile Hormone-Like Activity
Studies on 3(2H)-pyridazinone derivatives found that specific substitutions conferred JH-like activity, inhibiting metamorphosis in certain insects. This research identified potent compounds with significant effects on hoppers and planthoppers, suggesting applications in pest control strategies for agriculture (Miyake & Oguia, 1992).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[(2-methylphenyl)methyl]-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-14-7-5-6-8-15(14)13-23-20(24)10-9-17(22-23)16-11-18(25-2)21(27-4)19(12-16)26-3/h5-12H,13H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNTSSFHBOZTHRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=O)C=CC(=N2)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methylbenzyl)-6-(3,4,5-trimethoxyphenyl)pyridazin-3(2H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)(1H-indol-3-yl)methanone](/img/structure/B2394648.png)
![2-Chloro-N-[2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)ethyl]acetamide](/img/structure/B2394651.png)
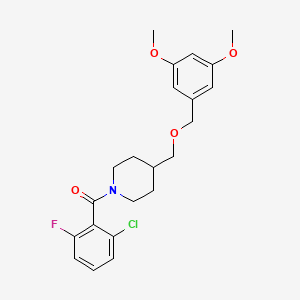
![2-(benzo[d][1,3]dioxol-5-yl)-N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)acetamide](/img/structure/B2394653.png)
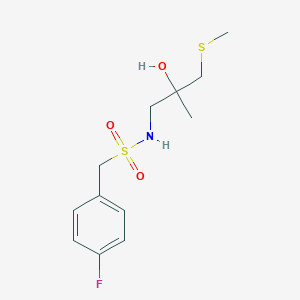
![N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2394656.png)
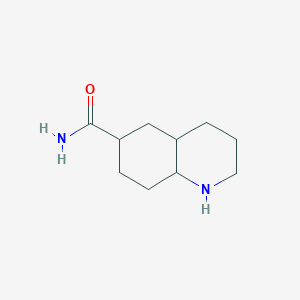
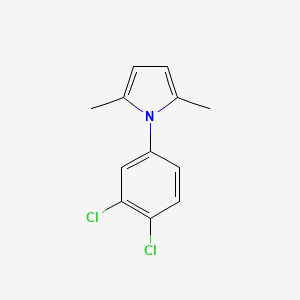
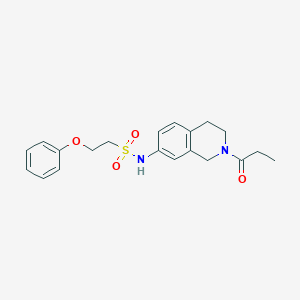
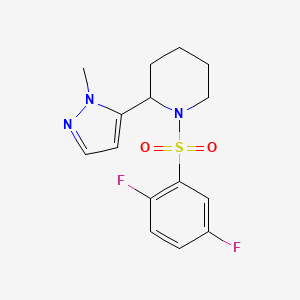
![1-[(3-Methyl-1,2-oxazol-5-yl)methyl]-4-(trifluoromethyl)piperidine](/img/structure/B2394661.png)
![3-[3-(Dimethylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B2394662.png)
![N-(2-methylphenyl)-2-spiro[1H-quinazoline-2,1'-cycloheptane]-4-ylsulfanylacetamide](/img/structure/B2394667.png)